Cas no 903677-71-4 (4-fluoro-N-(2-phenoxyethyl)benzamide)

4-fluoro-N-(2-phenoxyethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 4-fluoro-N-(2-phenoxyethyl)benzamide
- 903677-71-4
- F5526-0040
- AKOS005943783
-
- インチ: 1S/C15H14FNO2/c16-13-8-6-12(7-9-13)15(18)17-10-11-19-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,17,18)
- InChIKey: XORSBSZRZMNZGX-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C(NCCOC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 259.10085685g/mol
- どういたいしつりょう: 259.10085685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
4-fluoro-N-(2-phenoxyethyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5526-0040-20μmol |
4-fluoro-N-(2-phenoxyethyl)benzamide |
903677-71-4 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5526-0040-2mg |
4-fluoro-N-(2-phenoxyethyl)benzamide |
903677-71-4 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5526-0040-3mg |
4-fluoro-N-(2-phenoxyethyl)benzamide |
903677-71-4 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5526-0040-4mg |
4-fluoro-N-(2-phenoxyethyl)benzamide |
903677-71-4 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5526-0040-30mg |
4-fluoro-N-(2-phenoxyethyl)benzamide |
903677-71-4 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5526-0040-2μmol |
4-fluoro-N-(2-phenoxyethyl)benzamide |
903677-71-4 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5526-0040-75mg |
4-fluoro-N-(2-phenoxyethyl)benzamide |
903677-71-4 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5526-0040-5mg |
4-fluoro-N-(2-phenoxyethyl)benzamide |
903677-71-4 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5526-0040-100mg |
4-fluoro-N-(2-phenoxyethyl)benzamide |
903677-71-4 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5526-0040-50mg |
4-fluoro-N-(2-phenoxyethyl)benzamide |
903677-71-4 | 50mg |
$160.0 | 2023-09-10 |
4-fluoro-N-(2-phenoxyethyl)benzamide 関連文献
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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Hong Miao,Yingyi Wang,Xiaoming Yang Nanoscale, 2018,10, 8139-8145
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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4-fluoro-N-(2-phenoxyethyl)benzamideに関する追加情報
4-Fluoro-N-(2-Phenoxyethyl)Benzamide: A Comprehensive Overview
The compound with CAS No. 903677-71-4, commonly referred to as 4-fluoro-N-(2-phenoxyethyl)benzamide, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we delve into the details of its structure, synthesis, properties, and recent advancements in its utilization.
4-Fluoro-N-(2-phenoxyethyl)benzamide is an aromatic amide derivative characterized by the presence of a fluoro group at the para position of the benzene ring and a phenoxyethyl group attached to the nitrogen atom. The molecule's structure is defined by its benzamide core, which is further substituted with electron-withdrawing and electron-donating groups. This combination imparts unique electronic properties to the compound, making it a subject of interest for researchers exploring its potential in pharmaceuticals, agrochemicals, and materials science.
Recent studies have highlighted the importance of 4-fluoro-N-(2-phenoxyethyl)benzamide in drug discovery. Its ability to act as a bioisostere for certain pharmacophores has been extensively explored. Researchers have found that this compound can serve as a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting specific enzyme pathways or receptor sites. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising inhibitory activity against kinase enzymes, which are crucial targets in cancer therapy.
The synthesis of 4-fluoro-N-(2-phenoxyethyl)benzamide involves a multi-step process that typically begins with the preparation of the benzoyl chloride derivative. This is followed by nucleophilic substitution with an appropriate amine, such as 2-phenoxyethylamine. The reaction conditions are optimized to ensure high yields and purity. Recent advancements in catalytic methods have further streamlined the synthesis process, making it more efficient and environmentally friendly.
In terms of physical properties, 4-fluoro-N-(2-phenoxyethyl)benzamide exhibits a melting point of approximately 150°C and is soluble in common organic solvents like dichloromethane and ethyl acetate. Its solubility profile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These properties are critical for its application in analytical chemistry and quality control processes.
One of the most exciting developments involving 4-fluoro-N-(2-phenoxyethyl)benzamide is its role in polymer science. Researchers have explored its use as a building block for polyamides with enhanced thermal stability and mechanical strength. A 2023 study published in *Macromolecules* reported that incorporating this compound into polymer networks significantly improves their resistance to thermal degradation, making them ideal for high-temperature applications such as aerospace materials.
Moreover, 4-fluoro-N-(2-phenoxyethyl)benzamide has shown potential in agrochemical applications. Its ability to inhibit certain plant pathogens has been investigated, with promising results indicating its efficacy as a fungicide. A research team at the University of California recently reported that this compound demonstrates selective toxicity against fungal pathogens without adversely affecting plant growth. These findings suggest that it could be developed into an eco-friendly agricultural chemical.
In conclusion, 4-fluoro-N-(2-phenoxyethyl)benzamide (CAS No. 903677-71-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features and favorable chemical properties make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new uses for this compound, its significance in the scientific community is expected to grow further.
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